[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-3-ylmethanone
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Overview
Description
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a spiro junction between an indene and a piperidine ring, as well as a thiophene moiety. The presence of a dimethylamino group and a hydroxy group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spiro Junction: This can be achieved through a cyclization reaction where an indene derivative reacts with a piperidine derivative under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the Thiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone or imine functionalities can be reduced to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: mCPBA, PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted amines or ethers
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis due to its diverse functional groups and complex structure. It can serve as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of spiro compounds with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or ionic interactions, while the spiro structure can provide a rigid framework that influences the binding affinity and specificity. The thiophene moiety can contribute to π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone
- (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
- (1R,2R)-(-)-1,2-diaminocyclohexane
Uniqueness
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone is unique due to its spiro structure, which is less common in organic compounds. The combination of a spiro junction, a thiophene moiety, and a dimethylamino group provides a unique set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-21(2)17-15-5-3-4-6-16(15)20(18(17)23)8-10-22(11-9-20)19(24)14-7-12-25-13-14/h3-7,12-13,17-18,23H,8-11H2,1-2H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHLNONWNPGMIA-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C(C2(CCN(CC2)C(=O)C3=CSC=C3)C4=CC=CC=C14)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H](C2(CCN(CC2)C(=O)C3=CSC=C3)C4=CC=CC=C14)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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